Methyl 3-formyl-4-hydroxybenzoate
Overview
Description
Methyl 3-formyl-4-hydroxybenzoate is a compound that is structurally related to various benzoate derivatives which have been extensively studied due to their applications in different fields such as cosmetics, pharmaceuticals, and food preservation. These compounds are known for their antimicrobial properties and are often used as preservatives in various products .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions. For instance, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was synthesized through the condensation of methyl-4-formylbenzoate and phenylhydrazine . Similarly, triphenyltin 5-[(E)-2-(aryl)-1-diazenyl]-2-hydroxybenzoates were prepared and characterized, with their structures determined by X-ray crystallography . These methods highlight the versatility of formylbenzoate derivatives in synthesizing a wide range of compounds.
Molecular Structure Analysis
The molecular structure of methyl 4-hydroxybenzoate, a closely related compound, was determined using single-crystal X-ray diffraction techniques. The crystal structure is stabilized by extensive intermolecular hydrogen bonding, which links the molecules into a three-dimensional network . Another study reported a second monoclinic polymorph of methyl 4-hydroxybenzoate, further demonstrating the structural diversity of these compounds .
Chemical Reactions Analysis
The reactivity of these compounds can be complex. For example, triphenyltin derivatives of hydroxybenzoates showed interesting reactivity towards 2,2'-bipyridine, leading to the formation of hydrogen-bonded cyclic tetrameric adducts . The study of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate also revealed insights into its global chemical reactivity descriptors, natural population analysis, and non-linear optical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized using various spectroscopic techniques. For instance, the IR, NMR, and UV-Vis spectroscopies were used to characterize (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate . The crystal and molecular structures of methyl esters of substituted benzoic acids have been determined, providing valuable information on bond lengths, angles, and intramolecular hydrogen bonding . Additionally, the crystal structure of methyl 4-hydroxy-3-nitrobenzoate revealed non-covalent interactions such as hydrogen bonding and pi-stacking, which are crucial for understanding the material's properties .
Scientific Research Applications
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- Application : This compound can be used in molecular simulations to study its properties and behavior at the molecular level .
- Method : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
- Results : The specific results or outcomes of these simulations would depend on the specific goals and parameters of each simulation .
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Chemical and Material Compatibility Testing
- Application : This compound can be used in compatibility testing to see how it affects different materials used in fluid handling systems .
- Method : The specific methods would depend on the materials being tested and the specific goals of the testing .
- Results : The specific results would depend on the materials being tested and the specific goals of the testing .
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- Application : This compound could potentially be used in decarboxylation reactions, which are a type of chemical reaction that removes a carboxyl group and releases carbon dioxide .
- Method : The specific methods would depend on the specific goals of the reaction .
- Results : The specific results would depend on the specific goals of the reaction .
-
Chemical and Material Compatibility Testing
- Application : This compound can be used in compatibility testing to see how it affects different materials used in fluid handling systems .
- Method : The specific methods would depend on the materials being tested and the specific goals of the testing .
- Results : The specific results would depend on the materials being tested and the specific goals of the testing .
-
- Application : This compound could potentially be used in decarboxylation reactions, which are a type of chemical reaction that removes a carboxyl group and releases carbon dioxide .
- Method : The specific methods would depend on the specific goals of the reaction .
- Results : The specific results would depend on the specific goals of the reaction .
Safety And Hazards
Future Directions
“Methyl 3-formyl-4-hydroxybenzoate” has been used in the synthesis of Cu (II) complexes with α-diimines, which have shown a wide variety of biological activities, such as antibacterial, antifungal, antioxidant, and anticancer . This suggests potential future directions in the exploration of its biological activities and applications in medicinal chemistry.
properties
IUPAC Name |
methyl 3-formyl-4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSJCWKOKYOJSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179335 | |
Record name | Benzoic acid, 3-formyl-4-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formyl-4-hydroxybenzoate | |
CAS RN |
24589-99-9 | |
Record name | Benzoic acid, 3-formyl-4-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24589-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-formyl-4-hydroxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024589999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-formyl-4-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-formyl-4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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